molecular formula C7H4BrFO2 B3034629 3-Bromo-6-fluoro-2-hydroxybenzaldehyde CAS No. 199287-82-6

3-Bromo-6-fluoro-2-hydroxybenzaldehyde

Cat. No.: B3034629
CAS No.: 199287-82-6
M. Wt: 219.01 g/mol
InChI Key: DAWSNYZORFNMGT-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoro-2-hydroxybenzaldehyde (BFBH) is a molecule of interest to both chemists and biologists. It is a highly reactive compound that can be used in a variety of synthetic and research applications. BFBH has been studied for its potential use in medicinal chemistry, biochemistry and pharmacology.

Scientific Research Applications

Organic Synthesis and Chemical Intermediates

Compounds similar to 3-Bromo-6-fluoro-2-hydroxybenzaldehyde play a crucial role in organic synthesis, serving as precursors or intermediates for the synthesis of complex molecules. For instance, the synthesis of aromatic aldehydes, including vanillin (4-hydroxy-3-methoxybenzaldehyde), has been extensively studied due to their importance in the pharmaceutical, perfumery, and food flavoring industries (Tan Ju & Liao Xin, 2003). These methodologies can offer insights into the potential applications of this compound in similar contexts.

Environmental Remediation

Hydroxyapatite (Ca10(PO4)6(OH)2), a calcium phosphate biomaterial, has shown promise in the treatment of air, water, and soil pollution due to its adsorption capacities, ion-exchange capability, and thermal stability (Maya Ibrahim et al., 2020). While this compound is not directly mentioned, the research on hydroxyapatite's ability to adsorb and remediate pollutants can guide the exploration of similar applications for halogenated benzaldehydes in environmental cleanup efforts.

Antioxidant and Antimicrobial Activities

The study of isoxazolone derivatives, known for significant biological and medicinal properties, underscores the potential of aromatic aldehydes in developing compounds with antioxidant and antimicrobial activities (Rima Laroum et al., 2019). Given the structural similarities, this compound could be investigated for its utility in synthesizing new bioactive molecules with similar properties.

Safety and Hazards

This compound is classified as a hazardous substance. It has been associated with several hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

3-bromo-6-fluoro-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-5-1-2-6(9)4(3-10)7(5)11/h1-3,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWSNYZORFNMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ozone was conducted into a solution of 8.0 g (35 mmol) of 7-bromo-4-fluoro-2-methylbenzofuran at -78° C. until the colour became blue. Subsequently, argon was conducted through the solution which was then treated at -78° C. with 13 ml of dimethyl sulfide. After warming to room temperature the solution was concentrated in a vacuum and the residue was dissolved in 50 ml of ethanol. After the addition of 50 ml of 3% sodium hydrogen carbonate solution the mixture was stirred at 70° for 30 minutes. Subsequently, the mixture was poured on to 200 ml of ice-water, made acid with 10% HCl and extracted three times with 150 ml of diethyl ether. After drying over sodium sulfate concentration was carried out in a vacuum. The crude product obtained was purified by column chromatography on silica gel (dichloromethane/hexane 4:1). There were obtained 7.5 g (98%) of 3-bromo-6-fluoro-2-hydroxy-benzaldehyde as a pale yellow oil, which was used immediately in the next reaction.
Name
Ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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